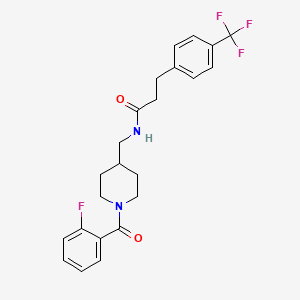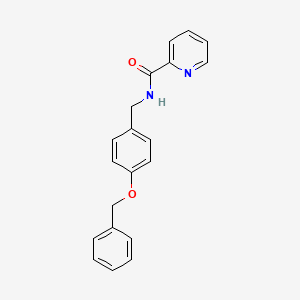
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide” is a chemical compound with the molecular formula C21H23FN2O2 . It’s often considered in the design of new drugs and drug delivery devices .
Chemical Reactions Analysis
Boronic acids and their esters, which may be structurally related to this compound, are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Pathways
Research on neuroleptic agents like Fluspirilen and Penfluridol, which contain similar chemical structures, demonstrates the utility of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in developing synthesis pathways for pharmaceuticals. A key intermediate for these compounds has been prepared starting from commercially available precursors, highlighting its role in the synthesis of complex molecules with neuroleptic properties (Botteghi et al., 2001).
Corrosion Inhibition
The compound's derivatives, particularly piperidine derivatives, have been studied for their adsorption and corrosion inhibition properties on iron. This research is significant for developing new materials that prevent corrosion, a major issue in various industries. The findings indicate that specific derivatives exhibit high binding energies on metal surfaces, correlating with experimental data on corrosion inhibition (Kaya et al., 2016).
Molecular Structure Analysis
The study of trifluoromethyl-substituted compounds, including those with structures similar to this compound, involves detailed analysis of molecular structures through crystallography. This research contributes to understanding the molecular geometry, which is crucial for the design of drugs and materials with specific properties (Li et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Bisthiourea derivatives of dipeptide conjugated to similar compounds have shown promise as novel anti-inflammatory and antimicrobial agents. These studies are pivotal in medicinal chemistry, providing a foundation for developing new therapeutics against inflammation and microbial infections (Kumara et al., 2017).
Metabolite Detection in Medical Treatments
Research into the metabolism of flutamide, a drug used in prostate cancer treatment, has led to the detection of new N-oxidized metabolites. Studies like these are essential for understanding the pharmacokinetics and potential side effects of drugs, contributing to safer and more effective treatments (Goda et al., 2006).
Advanced Materials Development
The structural investigation of AND-1184, a potential API for dementia treatment, showcases the application of compounds with similar chemical structures in the development of advanced materials. Such research aids in optimizing drug formulations and improving therapeutic efficacy (Pawlak et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F4N2O2/c24-20-4-2-1-3-19(20)22(31)29-13-11-17(12-14-29)15-28-21(30)10-7-16-5-8-18(9-6-16)23(25,26)27/h1-6,8-9,17H,7,10-15H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXVVFBNNHBPFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)



![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)
